Cas no 16077-60-4 (7-Bromo-5-methyl-1H-indole-3-carbaldehyde)

7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a formyl group at the 3-position and a bromo substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active indole-based scaffolds. The presence of both bromine and aldehyde functional groups enhances its reactivity, enabling selective cross-coupling reactions and further derivatization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry and materials science. The methyl group at the 5-position contributes to steric and electronic modulation, expanding its utility in heterocyclic synthesis. Proper handling under inert conditions is recommended due to its sensitivity.
7-Bromo-5-methyl-1H-indole-3-carbaldehyde structure
16077-60-4 structure
Product Name:7-Bromo-5-methyl-1H-indole-3-carbaldehyde
CAS No:16077-60-4
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD29036990
CID:2602684
PubChem ID:329766448
Update Time:2025-10-30

7-Bromo-5-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-5-methylindole-3-carboxaldehyde
    • 7-Bromo-3-formyl-5-methylindole
    • 7-Bromo-5-methylindole-3-carbaldehyde
    • 7-Bromo-5-methyl-1H-indole-3-carboxaldehyde
    • 1H-Indole-3-carboxaldehyde, 7-bromo-5-methyl-
    • 7-Bromo-5-methylindole-3-carboxaldehyde 97%
    • 7-Bromo-5-methylindole-3-carboxaldehyde, 97%
    • 16077-60-4
    • 7-BROMO-5-METHYL-1H-INDOLE-3-CARBALDEHYDE
    • 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
    • MDL: MFCD29036990
    • Inchi: 1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3
    • InChI Key: NDPJQPZNSDSHJM-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(C)C=C2Br)C(C=O)=C1

Computed Properties

  • Exact Mass: 236.97893g/mol
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • Density: 1.630±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 147-153 °C
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),

7-Bromo-5-methyl-1H-indole-3-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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Additional information on 7-Bromo-5-methyl-1H-indole-3-carbaldehyde

7-Bromo-5-methyl-1H-indole-3-carbaldehyde (CAS No. 16077-60-4): A Comprehensive Overview

7-Bromo-5-methyl-1H-indole-3-carbaldehyde, identified by the CAS registry number 16077-60-4, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the indole family, which is renowned for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 7-bromo-5-methyl-indole-3-carbaldehyde features an indole ring system with a bromine atom at position 7, a methyl group at position 5, and an aldehyde group at position 3. These substituents confer unique chemical and biological properties to the molecule.

The indole core of this compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of the aldehyde group at position 3 introduces reactivity that can be exploited in various synthetic transformations. The bromine atom at position 7 serves as an electron-withdrawing group, which can influence the electronic properties of the molecule and its reactivity in chemical reactions. Similarly, the methyl group at position 5 acts as an electron-donating group, potentially modulating the overall electronic environment of the indole system.

Recent studies have highlighted the potential of 7-bromo-5-methyl-indole-3-carbaldehyde as a building block in medicinal chemistry. Researchers have explored its role in the synthesis of bioactive molecules, particularly those targeting cancer and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. The aldehyde group in the molecule facilitates conjugation with other functional groups, enabling the creation of hybrid molecules with enhanced pharmacological profiles.

In addition to its therapeutic applications, 7-bromo-5-methyl-indole-3-carbaldehyde has shown promise in catalytic processes. A research team from the University of California reported that this compound can act as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions. The bromine atom at position 7 plays a critical role in stabilizing metal complexes, thereby enhancing catalytic efficiency. This finding underscores the versatility of this compound in both synthetic and applied chemistry.

The synthesis of 7-bromo-5-methyl-indole-3-carbaldehyde typically involves multi-step procedures that combine aromatic substitution and aldehyde formation techniques. One common approach involves the bromination of an indole derivative followed by alkylation and oxidation steps to introduce the methyl and aldehyde groups, respectively. Recent advancements in asymmetric synthesis have also enabled enantioselective routes to this compound, which are valuable for producing chiral pharmaceutical intermediates.

From a pharmacological perspective, 7-bromo-5-methyl-indole-3-carbaldehyde has been investigated for its ability to modulate cellular signaling pathways. Preclinical studies have shown that this compound can inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for anti-inflammatory and antioxidant therapies. Furthermore, its ability to cross the blood-brain barrier suggests applications in central nervous system disorders.

In conclusion, CAS No. 16077-60-4, or 7-bromo-5-methyl-indole-3-carbaldehyde, stands out as a versatile and biologically active compound with significant potential in drug discovery and chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications for this compound, its role in advancing scientific knowledge is expected to grow further.

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